1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one
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Description
1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.477. The purity is usually 95%.
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Biological Activity
The compound 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N2O, with a molecular weight of approximately 268.35 g/mol. The structure features a furan ring and a pyrazole moiety, which are known for their diverse biological activities. The presence of these functional groups contributes to the compound's potential as an antimicrobial and anticancer agent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cells.
Table 1: Cytotoxicity Data of Related Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 3.79 |
Compound B | A549 | 26.00 |
Compound C | Hep-2 | 17.82 |
These findings suggest that structural modifications in pyrazole derivatives can lead to enhanced anticancer activity, making them promising candidates for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Research indicates that pyrazole derivatives exhibit antibacterial and antifungal properties. For example, derivatives similar to the compound have been synthesized and tested against various bacterial strains, demonstrating significant inhibitory effects.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 15 µg/mL |
Compound E | S. aureus | 10 µg/mL |
These results underscore the importance of the furan and pyrazole moieties in conferring biological activity .
The mechanisms underlying the biological activities of pyrazole derivatives are multifaceted. They may involve:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Pyrazoles possess antioxidant properties that can protect cells from oxidative stress, contributing to their therapeutic effects .
Study 1: Anticancer Activity Assessment
In a study conducted by Wei et al., a series of pyrazole derivatives were evaluated for their anticancer activities against A549 lung cancer cells. The most potent compound exhibited an IC50 value of 26 µM, indicating significant cytotoxicity . The study emphasized the role of structural modifications in enhancing efficacy.
Study 2: Antimicrobial Efficacy Evaluation
A comprehensive evaluation by Niculescu-Duvaz et al. assessed various pyrazole derivatives against bacterial strains, revealing promising results with MIC values ranging from 10 to 15 µg/mL for common pathogens such as E. coli and S. aureus . This study highlights the potential application of these compounds in treating bacterial infections.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-3-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17-7-9-18(10-8-17)19-16-20(21-6-5-15-27-21)25(23-19)22(26)11-14-24-12-3-2-4-13-24/h5-10,15,20H,2-4,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDVDSVNDMGAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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